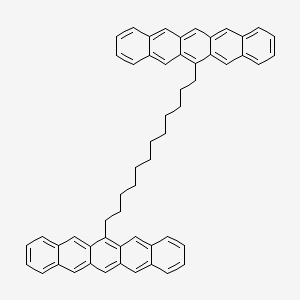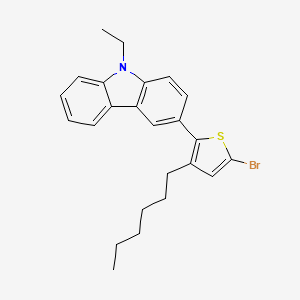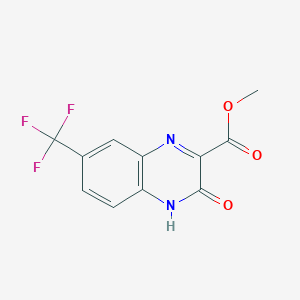
Cyano(2-methylphenyl)methyl diethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyano(2-methylphenyl)methyl diethyl phosphate is an organophosphorus compound with the molecular formula C13H18NO5P. This compound is characterized by the presence of a cyano group, a methylphenyl group, and a diethyl phosphate group. It is a colorless to light yellow liquid and is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyano(2-methylphenyl)methyl diethyl phosphate typically involves the reaction of 2-methylphenylacetonitrile with diethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then subjected to various purification steps, including distillation and chromatography, to obtain the final compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Cyano(2-methylphenyl)methyl diethyl phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The diethyl phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Oxidation of this compound can lead to the formation of phosphoric acid derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyano(2-methylphenyl)methyl diethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyano(2-methylphenyl)methyl diethyl phosphate involves its interaction with specific molecular targets, such as enzymes. The cyano group can act as a nucleophile, attacking electrophilic centers in the target molecule. This interaction can inhibit the activity of certain enzymes, leading to various biological effects. The diethyl phosphate group can also participate in hydrogen bonding and other interactions, further modulating the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl cyanomethylphosphonate: Similar in structure but lacks the methylphenyl group.
Cyano(2-methoxyphenyl)methyl diethyl phosphate: Similar but with a methoxy group instead of a methyl group.
Diethylaluminium cyanide: Contains a cyano group and diethyl groups but has aluminum instead of phosphorus.
Uniqueness
Cyano(2-methylphenyl)methyl diethyl phosphate is unique due to the presence of the methylphenyl group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
921627-20-5 |
|---|---|
Molekularformel |
C13H18NO4P |
Molekulargewicht |
283.26 g/mol |
IUPAC-Name |
[cyano-(2-methylphenyl)methyl] diethyl phosphate |
InChI |
InChI=1S/C13H18NO4P/c1-4-16-19(15,17-5-2)18-13(10-14)12-9-7-6-8-11(12)3/h6-9,13H,4-5H2,1-3H3 |
InChI-Schlüssel |
HWJQFXMUPDPBAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OC(C#N)C1=CC=CC=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-chlorophenyl)sulfonyl]-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B12615678.png)


![2-(4-Methylphenyl)-5-[2-(4-methylphenyl)-2-nitroethenyl]furan](/img/structure/B12615696.png)
![2-Pyridineacetamide, N-[(3-fluorophenyl)methyl]-5-phenyl-](/img/structure/B12615713.png)
![2,2'-Di-tert-butyl-5,5'-dimethyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B12615714.png)
![6-[Methoxy(methyl)amino]-6-oxohexa-2,4-dien-1-yl acetate](/img/structure/B12615720.png)
![1-Decyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12615727.png)

![1-(2-{[6-(3,5-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12615732.png)
![Methyl 3-{[1-(propan-2-yl)piperidin-4-yl]oxy}benzoate](/img/structure/B12615735.png)



